Amino-(4-benzyloxy-phenyl)-acetic acid
Description
Amino-(4-benzyloxy-phenyl)-acetic acid is a synthetic compound that has garnered considerable attention for its utility as a chiral synthon and a precursor to biologically active molecules. Its chemical identity is defined by an alpha-amino acid framework attached to a phenyl ring, which is in turn substituted at the para position with a benzyloxy group.
| Property | Value |
|---|---|
| IUPAC Name | 2-Amino-2-[4-(benzyloxy)phenyl]acetic acid |
| Synonyms | DL-alpha-Amino-4-(benzyloxy)benzeneacetic acid, 4-Benzyloxyphenylglycine nih.gov |
| CAS Number | 72028-74-1 |
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28 g/mol |
At its core, this compound is a derivative of phenylglycine, an amino acid with a phenyl side chain. The key to its utility lies in the "functionalization" of this phenyl ring with a benzyloxy group (-O-CH2-C6H5). This modification is significant for several reasons.
Structurally, it is an analog of the natural amino acid tyrosine, where the phenolic hydroxyl group is protected by a benzyl (B1604629) group. This benzyl ether linkage is relatively stable under many reaction conditions but can be cleaved under specific circumstances (e.g., hydrogenolysis), making it an excellent protecting group. This allows chemists to perform reactions on other parts of the molecule, such as the amino or carboxyl groups, without unintended interference from the reactive hydroxyl group that would be present in tyrosine. This strategic protection is a cornerstone of its application in multi-step organic synthesis.
The significance of this compound stems from its role as a versatile chiral building block. researchgate.netenamine.netnih.gov Non-natural amino acids are crucial components in the development of new pharmaceuticals, particularly in peptide-based drugs and peptidomimetics, where they can impart improved stability, potency, and bioavailability.
Historically, derivatives of phenylglycine have been vital in the semi-synthesis of β-lactam antibiotics, such as certain penicillins and cephalosporins. google.com The side chains of these antibiotics are often derived from α-amino acids, and modifying these side chains is a primary method for creating new antibiotic variants with improved properties.
In current research, the compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. A notable modern application is in the development of antiviral agents. For instance, it has been incorporated as a non-natural peptidic building block in the synthesis of potent inhibitors targeting the proteases of the Dengue (DENV) and West Nile (WNV) viruses. nih.govacs.orgacs.org Researchers have successfully used a three-step optimization strategy, starting with the benzyloxy ether of 4-hydroxyphenylglycine, to generate inhibitors with low nanomolar affinities for these viral proteases. nih.govacs.org
Contemporary academic research involving this compound is focused on several key objectives:
Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, cost-effective, and stereoselective methods to synthesize this and related non-natural amino acids. This includes the exploration of new catalysts and reaction pathways to control the compound's chirality, which is often crucial for its biological activity.
Application in Medicinal Chemistry: A primary goal is to use this compound as a scaffold to create libraries of new molecules for drug discovery. By incorporating it into peptide chains or using it as a starting point for more complex heterocyclic structures, researchers aim to develop novel therapeutics. Its use in creating inhibitors for viral proteases like those from DENV and WNV is a prime example of this objective. nih.gov
Probe for Biological Systems: As a modified amino acid, it can be used to study enzyme mechanisms and protein structures. By replacing a natural amino acid with this analog in a peptide sequence, scientists can investigate the importance of specific functional groups for biological recognition and activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-phenylmethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQBQIJCPWCCQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392570 | |
| Record name | 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72028-74-1 | |
| Record name | 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Amino 4 Benzyloxy Phenyl Acetic Acid and Its Analogues
Stereoselective Synthesis and Enantiomeric Control
Achieving control over the stereochemistry at the α-carbon is a critical challenge in the synthesis of amino acid derivatives. Stereoselective methods are essential for producing enantiomerically pure compounds, which is often a prerequisite for biological applications.
Asymmetric Catalysis in Synthesis
Asymmetric catalysis provides an efficient route to chiral amino acids by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov Chiral aldehyde catalysis, for instance, has been effectively used in the asymmetric reaction of N-unprotected amino acid esters through the formation of Schiff bases, which activates the amino acid for subsequent stereocontrolled transformations. nih.gov
Another powerful strategy is the catalytic asymmetric addition of nucleophiles to α-imino esters. For example, the use of a chiral copper(I) complex can facilitate the direct addition of terminal alkynes to an α-imino ester, yielding β,γ-alkynyl α-amino acid derivatives with good enantiomeric excess. nih.gov This approach could be adapted for the synthesis of Amino-(4-benzyloxy-phenyl)-acetic acid analogues. The general mechanism involves the formation of a chiral metal-enolate intermediate that directs the incoming electrophile to one face of the molecule, thereby controlling the stereochemical outcome. psu.edu The choice of metal, ligand, and reaction conditions is crucial for achieving high stereoselectivity. nih.gov
Table 1: Comparison of Chiral Ligands in a Model Asymmetric Addition to an α-Imino Ester nih.gov
| Chiral Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Pybox | CuPF₆·4MeCN | 73 | 59 |
| (R)-BINAP | Ru(O₂CCH₃)₂ | >90 | >90 |
| Ferrocenylphosphine | Rhodium Complex | High | up to 97 |
| BoPhoz | Rhodium Complex | High | High |
This table presents data for model reactions in the literature to illustrate the effectiveness of different chiral ligand systems in asymmetric amino acid synthesis.
Chiral Auxiliary Approaches
Chiral auxiliary-mediated synthesis is a robust and widely used method for controlling stereochemistry. This approach involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically pure product. harvard.edu
A prominent example is the use of Ni(II) complexes derived from Schiff bases of glycine (B1666218) and a chiral auxiliary. nih.gov For instance, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can be used as a chiral auxiliary. A complex formed between Ni(II), the deprotonated Schiff base of the auxiliary, and glycine can be alkylated with 4-benzyloxybenzyl bromide. The bulky auxiliary shields one face of the glycine enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the complex removes the auxiliary and yields the desired (S)- or (R)-Amino-(4-benzyloxy-phenyl)-acetic acid. nih.gov Pseudoephenamine is another practical chiral auxiliary that can be used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids. harvard.edu
Enzymatic and Chemoenzymatic Synthetic Routes
Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them ideal catalysts for chiral synthesis. researchgate.net Chemoenzymatic routes combine the advantages of chemical synthesis with the high selectivity of biocatalysis.
One common enzymatic method is the kinetic resolution of a racemic mixture of N-acetyl-amino-(4-benzyloxy-phenyl)-acetic acid using an aminoacylase. The enzyme selectively hydrolyzes one enantiomer (e.g., the L-enantiomer) of the N-acetylated amino acid to the free amino acid, leaving the other (D-enantiomer) unreacted. The resulting mixture of the free amino acid and the acetylated counterpart can then be easily separated. researchgate.net
More advanced strategies involve the synergistic use of photoredox catalysis and pyridoxal-5′-phosphate (PLP)-dependent enzymes. nsf.govresearchgate.net In these systems, a photocatalyst generates a radical intermediate that is then intercepted by an enzyme-bound substrate, enabling highly stereoselective C-C bond formation. nsf.gov This photobiocatalytic approach allows for the synthesis of α-tri- and tetrasubstituted non-canonical amino acids with excellent stereocontrol. researchgate.net Furthermore, engineered glutamate (B1630785) dehydrogenases can catalyze the asymmetric reductive amination of α-keto acids. nih.gov Applying this to 2-oxo-2-(4-(benzyloxy)phenyl)acetic acid could provide a direct, highly enantioselective route to the target compound. nih.gov
Multistep Convergent and Linear Synthesis Strategies
Exploration of Novel Precursors and Intermediates (e.g., benzyloxy-benzaldehyde derivatives, 4-aminophenylacetic acid derivatives)
The choice of starting materials is fundamental to the design of an effective synthetic route.
Benzyloxy-benzaldehyde Derivatives: 4-Benzyloxybenzaldehyde is a key precursor for the synthesis of this compound, particularly via the Strecker synthesis. This classical method involves the one-pot reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid. 4-Benzyloxybenzaldehyde itself can be prepared through the Williamson ether synthesis by reacting 4-hydroxybenzaldehyde (B117250) with benzyl (B1604629) bromide. orientjchem.org Benzyloxy-substituted benzaldehydes are also used in other reactions, such as the Claisen-Schmidt condensation to form chalcones, demonstrating their versatility as intermediates. orientjchem.orgnih.gov
4-Aminophenylacetic Acid Derivatives: 4-Aminophenylacetic acid (4-APAA) serves as a valuable precursor for various analogues. srce.hrnih.gov A common synthetic route to 4-APAA involves the reduction of 4-nitrophenylacetic acid, which can be achieved using reagents like iron powder in acetic acid or through catalytic hydrogenation. chemicalbook.comorgsyn.org Once formed, the amino group of 4-APAA can be protected, allowing for further chemical modifications. For example, condensation of 4-APAA with phthalic anhydride (B1165640) yields (dioxoisoindolin-2-yl)phenylacetic acid, a key intermediate that can be converted into a variety of amide and ester derivatives. srce.hrresearchgate.net
Optimization of Reaction Conditions for Yield and Purity Control
Fine-tuning reaction parameters is crucial for maximizing product yield and minimizing impurities. This involves a systematic study of solvents, temperature, catalysts, and reaction times.
For enzymatic reactions, parameters such as pH, temperature, and cofactor concentration must be carefully optimized. In a reported synthesis of (R)-4-aminopentanoic acid using an engineered glutamate dehydrogenase, optimal conditions were found to be pH 8.0 and 45°C, which led to a conversion of over 97%. nih.gov
In chemical transformations, the choice of solvent and catalyst can have a profound impact. For instance, in the synthesis of chalcones from benzyloxy benzaldehyde (B42025) derivatives, an ethanolic solution of potassium hydroxide (B78521) is often used, with the reaction stirred for an extended period to ensure completion. nih.gov For coupling reactions in peptide synthesis, which share mechanistic features with amino acid chemistry, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is known to suppress racemization, a critical side reaction that compromises enantiomeric purity. peptide.com Microwave irradiation has also emerged as a technique to accelerate reactions and improve yields compared to conventional heating, as demonstrated in the N-acylation of anilines. researchgate.net
Table 2: Effect of Reaction Conditions on a Model N-Acylation Reaction researchgate.net
| Method | Temperature (°C) | Time | Yield (%) |
| Stirring | Room Temp | 1-2 h | Good |
| Conventional Heating | 50 | 15-20 min | Good |
| Microwave Irradiation | 50 | 15-20 min | Excellent |
This table illustrates how different heating methods can influence the outcome of a representative acylation reaction, highlighting the potential for optimization.
Green Chemistry Principles in Synthesis Design
The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include enhancing atom economy, utilizing biocatalysis, and employing greener solvent systems.
Atom Economy and Catalysis: A primary goal in green synthesis design is to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. rsc.org Catalytic methods are superior to stoichiometric ones as they can significantly improve atom economy and reduce waste. jocpr.com For instance, in the synthesis of phenylglycine derivatives, catalytic hydrogenation presents a greener alternative to traditional reduction methods, often utilizing catalysts like palladium or platinum to achieve high efficiency and generate minimal waste. jocpr.com The development of novel catalytic systems, including those based on abundant and non-toxic metals, is a key area of research. rsc.org
Another approach involves chemoenzymatic methods, which couple chemical synthesis steps with highly selective enzymatic reactions. For example, the Strecker synthesis to produce a racemic aminonitrile can be followed by an enantioselective hydrolysis step catalyzed by a nitrilase enzyme to yield an enantiomerically pure amino acid like (R)-phenylglycine. frontiersin.org This chemoenzymatic route provides a more sustainable alternative to classical resolution methods.
Biocatalysis: The use of enzymes, or biocatalysis, offers a powerful tool for the asymmetric synthesis of chiral amino acids under mild and environmentally friendly conditions. nih.govresearchgate.net Enzymes like transaminases, dehydrogenases, and nitrilases can provide high enantioselectivity, often operating in aqueous media at ambient temperature and pressure. frontiersin.orgnih.gov The discovery and engineering of novel enzymes, such as N-methyl amino acid dehydrogenases for producing N-alkylated amino acids, continue to expand the biocatalytic toolbox. nih.gov Directed evolution and protein engineering can further tailor enzymes to accept non-native substrates, enabling the synthesis of a wide array of non-proteinogenic amino acids. The application of these biocatalysts can lead to processes with significantly reduced environmental impact compared to traditional chemical syntheses.
| Green Chemistry Approach | Key Principle | Potential Application in Synthesis | Anticipated Benefits |
|---|---|---|---|
| Catalytic Hydrogenation | Atom Economy, Catalysis | Reduction of a keto-acid precursor to this compound. | High atom economy (approaching 100%), avoidance of stoichiometric metal hydride reagents, reduced waste. |
| Biocatalytic Reductive Amination | Use of Renewable Feedstocks, Catalysis | Conversion of 4-benzyloxyphenylglyoxylic acid using an engineered amino acid dehydrogenase. | High enantioselectivity, mild reaction conditions (ambient temperature/pressure), use of aqueous media, biodegradable catalyst. |
| Chemoenzymatic Synthesis | Catalysis, Reduced Derivatives | Enzymatic resolution of a racemic intermediate, such as an aminonitrile or ester. | High optical purity of the final product, avoids multiple protection/deprotection steps. |
| Use of Green Solvents | Safer Solvents and Auxiliaries | Replacing hazardous solvents like DMF or chlorinated hydrocarbons with alternatives like N-butylpyrrolidinone (NBP) or 2-MeTHF. lu.se | Reduced environmental impact, improved process safety, potential for solvent recycling. |
Continuous Flow Chemistry Applications in this compound Synthesis
Continuous flow chemistry, particularly utilizing microreactors, has emerged as a transformative technology for the synthesis of fine chemicals and pharmaceutical intermediates. d-nb.info This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability. digitellinc.comuni-mainz.de
Enhanced Process Control and Safety: Flow reactors provide a high surface-area-to-volume ratio, which allows for extremely efficient heat exchange. uni-mainz.de This enables precise temperature control, allowing reactions to be run safely at temperatures and pressures that would be hazardous in large-scale batch reactors. researchgate.net The small internal volume of microreactors also minimizes the risk associated with handling highly reactive or unstable intermediates. digitellinc.com This level of control can lead to higher yields, improved selectivity, and the suppression of side reactions.
Scalability and Efficiency: Scaling up a process in flow chemistry is typically achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operational time, rather than increasing the reactor volume. This avoids the challenges often encountered when scaling up batch reactions. digitellinc.com Continuous processing allows for the integration of multiple reaction and purification steps into a single, automated sequence, which can significantly reduce production time and cost. rsc.org For example, a multi-step synthesis of a pharmaceutical intermediate can be "telescoped" in a continuous flow setup, eliminating the need for isolation and purification of intermediates. nih.gov
Recent advancements have demonstrated the successful application of flow chemistry to the asymmetric synthesis of chiral amino acids and their derivatives. rsc.orgnih.gov Enantioselective catalytic reactions, including phase-transfer catalysis, have been successfully adapted to continuous flow systems, achieving high enantioselectivity and productivity for the synthesis of complex amino acids. nih.govunimi.it
| Parameter | Batch Synthesis (Illustrative) | Continuous Flow Synthesis (Illustrative) | Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours | Significant reduction in process time. uni-mainz.de |
| Temperature Control | Potential for hot spots, difficult to control exotherms | Precise and uniform temperature profile | Improved safety, higher selectivity, fewer byproducts. researchgate.net |
| Mixing | Dependent on stirrer speed and vessel geometry | Rapid and efficient due to short diffusion distances | Faster reaction rates, improved yields. uni-mainz.de |
| Scalability | Challenging, requires process re-optimization | Straightforward by extending run time or numbering-up | Faster development and implementation at larger scales. digitellinc.com |
| Productivity (Space-Time Yield) | Lower | Significantly higher | More efficient use of reactor volume and plant footprint. nih.gov |
The synthesis of this compound can benefit from these advantages. For instance, the introduction of the benzyloxy group via a Williamson ether synthesis, or the formation of the amino acid moiety through methods like the Strecker or Bucherer-Bergs synthesis, could be optimized for flow conditions. This would allow for better control over reaction conditions, potentially leading to higher yields and purity while ensuring a safer and more scalable manufacturing process. The development of a continuous flow process for this specific molecule represents a significant step towards modern, efficient, and sustainable pharmaceutical manufacturing. d-nb.info
Chemical Reactivity, Derivatization, and Mechanistic Insights of Amino 4 Benzyloxy Phenyl Acetic Acid
Reactivity of Amine and Carboxylic Acid Functionalities
The chemical behavior of Amino-(4-benzyloxy-phenyl)-acetic acid is characterized by the dual reactivity of its amino and carboxylic acid functional groups. These moieties allow for a variety of transformations, making it a valuable building block in organic synthesis.
Amidation and Esterification Reactions
The carboxylic acid and amine functionalities of this compound readily undergo amidation and esterification reactions, respectively. These transformations are fundamental in peptide synthesis and the creation of other complex organic molecules.
Amidation: The carboxylic acid group can be activated by various coupling agents to facilitate the formation of an amide bond with primary and secondary amines. Common reagents for this transformation include dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the corresponding amide.
Esterification: The carboxylic acid can be esterified under acidic conditions with an alcohol, a classic example being the Fischer-Speier esterification. More commonly, for sensitive substrates, coupling agents are employed. The Steglich esterification, which utilizes DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a mild and efficient method for forming esters, including those with sterically hindered alcohols. organic-chemistry.orgnih.govorganic-chemistry.orgwikipedia.org
Table 1: Representative Amidation and Esterification Reactions
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) |
| Amidation | Primary Amine, DCC, HOBt, DMF, rt | N-Substituted Amide | 80-95 |
| Amidation | SOCl₂, then Primary Amine, Et₃N, CH₂Cl₂ | N-Substituted Amide | 75-90 |
| Esterification | Alcohol, H₂SO₄ (cat.), Reflux | Ester | 60-80 |
| Esterification | Alcohol, DCC, DMAP (cat.), CH₂Cl₂ | Ester | 85-98 |
Cyclization and Heterocyclic Ring Formation
The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic compounds.
β-Lactam Formation: The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for the synthesis of β-lactams. organicreactions.orgnih.govorganic-chemistry.orgrsc.orgresearchgate.net Derivatives of this compound can be used to generate the ketene component. This is typically achieved by converting the carboxylic acid to an acid chloride and then treating it with a tertiary amine base in the presence of an imine. The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions and the nature of the substituents. organicreactions.orgnih.gov
Piperazine-2,5-dione (Diketopiperazine) Formation: Amino acid esters can undergo intermolecular condensation to form cyclic dipeptides known as piperazine-2,5-diones or diketopiperazines. nih.govresearchgate.net For instance, the methyl or ethyl ester of this compound can dimerize upon heating, often in a high-boiling solvent, to yield the corresponding disubstituted diketopiperazine. This cyclization can also be promoted by a mild base.
Transformations Involving the Benzyloxy-Phenyl Moiety
The benzyloxy-phenyl group in this compound is also amenable to a range of chemical transformations, including deprotection and functionalization of the aromatic ring.
Deprotection Strategies for the Benzyloxy Group
The benzyl (B1604629) ether serves as a common protecting group for the phenolic hydroxyl group and can be removed under various conditions.
Catalytic Hydrogenolysis: The most common method for the deprotection of a benzyl ether is catalytic hydrogenolysis. jk-sci.comorganic-chemistry.orgacs.orgrsc.orgchemrxiv.org This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. jk-sci.comchemrxiv.org This method is generally clean and high-yielding.
Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation. organic-chemistry.orgrsc.org In this method, a hydrogen donor such as formic acid, ammonium (B1175870) formate, or cyclohexene (B86901) is used in the presence of a palladium catalyst. organic-chemistry.orgrsc.org This technique is often faster and can be more convenient for laboratory-scale synthesis.
Acid-Mediated Cleavage: Strong acids, such as trifluoroacetic acid (TFA) or hydrobromic acid (HBr), can also be used to cleave the benzyl ether. researchgate.netthaiscience.info This method is particularly useful when other functional groups in the molecule are sensitive to reduction. Solid-supported acids can also be employed, simplifying the workup procedure. researchgate.netthaiscience.info
Table 2: Deprotection Methods for the Benzyloxy Group
| Method | Reagents and Conditions | Product |
| Catalytic Hydrogenolysis | H₂, Pd/C, EtOH or THF, rt | Amino-(4-hydroxy-phenyl)-acetic acid |
| Catalytic Transfer Hydrogenation | HCOOH, Pd/C, MeOH, rt | Amino-(4-hydroxy-phenyl)-acetic acid |
| Acid-Mediated Cleavage | TFA, CH₂Cl₂, rt | Amino-(4-hydroxy-phenyl)-acetic acid |
Aromatic Substitutions and Functionalization
The phenyl ring of the benzyloxy-phenyl moiety can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is directed by the activating and ortho-, para-directing effects of the benzyloxy and amino groups. organicchemistrytutor.comulisboa.ptchemistrysteps.comlibretexts.orgbyjus.comdergipark.org.trresearchgate.net Both the benzyloxy group (an alkoxy group) and the amino group are strong activating groups and direct incoming electrophiles to the positions ortho and para to them. organicchemistrytutor.comchemistrysteps.comlibretexts.orgbyjus.com In the case of this compound, the para position relative to the amino group is occupied by the benzyloxy group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 3 and 5).
Halogenation: Bromination or chlorination of the aromatic ring can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst. The reaction is expected to yield the 3,5-dihalo-substituted product due to the strong activation by both the amino and benzyloxy groups.
Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. ulisboa.ptdergipark.org.trnih.govresearchgate.net However, the strongly acidic conditions can lead to protonation of the amino group, forming an anilinium ion which is a meta-directing deactivator. chemistrysteps.combyjus.com To achieve ortho- and para-nitration, the amino group is often first protected as an amide (e.g., acetamide), which is still an ortho-, para-director but less activating than the free amino group.
Mechanistic Elucidation of Key Reaction Pathways
Steglich Esterification: The mechanism of the DCC/DMAP-catalyzed esterification involves the initial reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgnih.govorganic-chemistry.orgwikipedia.org DMAP, being a more potent nucleophile than the alcohol, then attacks this intermediate to form an N-acylpyridinium species. This species is a highly effective acylating agent and is not prone to the side reaction of rearrangement to an N-acylurea, which can occur with the O-acylisourea intermediate. The alcohol then attacks the N-acylpyridinium species to furnish the desired ester and regenerate the DMAP catalyst.
Palladium-Catalyzed Hydrogenolysis of the Benzyl Ether: The mechanism of benzyl ether hydrogenolysis on a palladium surface is believed to involve the oxidative addition of the C-O bond of the benzyl ether to the Pd(0) catalyst, forming a Pd(II) complex. jk-sci.com This is followed by the coordination of hydrogen to the palladium center. A subsequent hydrogen transfer leads to the cleavage of the benzyl group as toluene (B28343) and the formation of the deprotected phenol, regenerating the Pd(0) catalyst. jk-sci.com
Staudinger [2+2] Cycloaddition: The mechanism of the Staudinger reaction is generally considered to be a stepwise process. organicreactions.orgnih.gov The reaction is initiated by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes conrotatory ring closure to form the four-membered β-lactam ring. The stereochemical outcome of the reaction is determined during this ring-closing step.
Reaction Kinetics and Transition State Analysis
Currently, there is a lack of specific published data regarding the reaction kinetics and transition state analysis for reactions involving this compound. To understand these aspects, dedicated experimental studies would be required. Such studies would typically involve:
Monitoring Reaction Progress: Techniques such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC) would be employed to measure the concentration of reactants and products over time. This would allow for the determination of reaction rates under various conditions (e.g., temperature, concentration, solvent).
Calculating Activation Parameters: By studying the effect of temperature on the reaction rate, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) could be calculated using the Arrhenius and Eyring equations. These parameters would provide insight into the energy profile of the reaction and the nature of the transition state.
Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), could be used to model the reaction pathway, locate the transition state structure, and calculate its energy. This would provide a theoretical understanding of the reaction mechanism at a molecular level.
Without such dedicated studies, any discussion on the specific reaction kinetics and transition states for this compound would be purely speculative.
Influence of Catalysis on Reaction Stereoselectivity and Regioselectivity
The influence of catalysis on the stereoselectivity and regioselectivity of reactions involving this compound is another area that requires specific investigation. As a chiral molecule, controlling the stereochemical outcome of its reactions is crucial for applications in fields such as pharmaceuticals and materials science.
Stereoselectivity: In reactions such as alkylation, acylation, or additions to the carbonyl group, the use of chiral catalysts (e.g., enzymes, organocatalysts, or metal complexes with chiral ligands) would be essential to favor the formation of one stereoisomer over another. The benzyloxy and amino groups offer potential coordination sites for catalysts, which could influence the facial selectivity of approaching reagents. The effectiveness of a given catalyst would depend on the specific reaction and the catalyst's ability to create a diastereomeric transition state with a significant energy difference.
Regioselectivity: The molecule possesses several reactive sites: the amino group, the carboxylic acid group, and the aromatic ring. Catalysts could be employed to direct reactions to a specific site. For instance:
N-functionalization vs. O-functionalization: In reactions with electrophiles, a catalyst could influence whether the reaction occurs at the nitrogen of the amino group or the oxygen of the carboxylate.
Aromatic ring substitution: The benzyloxy group is an ortho-, para-directing group. A catalyst could potentially influence the regioselectivity of electrophilic aromatic substitution on the phenyl ring, although this is generally harder to control than stereoselectivity.
Detailed studies, including screening of various catalysts, analysis of product ratios (e.g., enantiomeric excess or diastereomeric ratio), and mechanistic investigations, would be necessary to elucidate the specific effects of catalysis on the reactivity of this compound.
Theoretical and Computational Chemistry of Amino 4 Benzyloxy Phenyl Acetic Acid
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide insights into the electron distribution, molecular geometry, and energetic landscape. For Amino-(4-benzyloxy-phenyl)-acetic acid, such calculations would typically employ Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-31G(d,p), to balance accuracy and computational cost.
Conformational Analysis and Tautomerism Studies
The structural flexibility of this compound, particularly around its single bonds, gives rise to various conformers. A systematic conformational analysis would involve rotating the key dihedral angles—such as those involving the benzyloxy group, the phenyl ring, and the amino-acetic acid moiety—to identify low-energy structures. The relative energies of these conformers are crucial as they determine the predominant shapes of the molecule in different environments, which in turn influences its biological activity.
Tautomerism is another important aspect to consider. The amino acid group can exist in a neutral form and a zwitterionic form, where the carboxylic acid proton is transferred to the amino group. Quantum chemical calculations can predict the relative stability of these tautomers in the gas phase and in solution, providing insight into the molecule's protonation state under physiological conditions.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound governs its reactivity and intermolecular interactions. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, identifying electron-rich and electron-deficient regions of the molecule.
A molecular electrostatic potential (MEP) map offers a visual representation of the charge distribution. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and the ether linkage, as well as the nitrogen atom of the amino group, indicating regions that are prone to electrophilic attack or can act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the acidic proton and the amino group's hydrogen atoms, highlighting sites for nucleophilic attack or hydrogen bond donation.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture of a few stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By simulating the movements of atoms based on a force field, MD simulations can explore the conformational space of this compound in a solvated environment, mimicking physiological conditions. These simulations can reveal the flexibility of the molecule, the stability of intramolecular hydrogen bonds, and the interactions with solvent molecules. Such studies on amino acids with bulky side chains have shown that the conformational flexibility is a key determinant of their interaction with other molecules. nih.govresearchgate.net
In Silico Modeling for Ligand-Target Interaction Prediction (e.g., PPARα agonists)
The therapeutic potential of this compound can be assessed through in silico modeling, particularly its interaction with protein targets. Given that many phenylacetic acid derivatives have been investigated as peroxisome proliferator-activated receptor (PPAR) agonists, this section will focus on the prediction of its activity as a PPARα agonist. nih.gov
Molecular Docking Studies and Binding Site Characterization
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. To investigate this compound as a potential PPARα agonist, it would be docked into the ligand-binding domain of the PPARα protein. The results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose.
Analysis of the docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the binding site. This information is crucial for understanding the molecular basis of its potential activity and for guiding the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for in vitro biological activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for PPARα agonism, a dataset of compounds with known activities and similar structures to this compound would be required.
Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression or partial least squares, would then be used to build a model that can predict the biological activity of new compounds, including this compound. Studies on related phenylpropanoic acids have successfully used 2D and 3D-QSAR models to predict their PPARα/γ dual activation, highlighting the utility of this approach. nih.govsphinxsai.com
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR, NOESY)
High-Resolution NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules like Amino-(4-benzyloxy-phenyl)-acetic acid.
1D NMR (¹H and ¹³C) would provide primary information on the chemical environment of the hydrogen and carbon atoms, respectively. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl and benzyloxy groups, the methine proton at the alpha-carbon, the amine protons, and the carboxylic acid proton.
2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached carbon atoms and with carbons over two to three bonds, respectively, allowing for unambiguous assignment of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the through-space proximity of protons, which is crucial for determining the conformation of the molecule in solution. anu.edu.au
Although studies mention the use of 2D NMR for analyzing larger peptides containing this amino acid, specific spectra and data tables for the isolated compound are not provided in the search results. anu.edu.aumdpi.com
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS fragmentation analysis)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this compound, allowing for the determination of its elemental formula.
Tandem Mass Spectrometry (MS/MS) involves the isolation of the parent ion and its subsequent fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. For an amino acid like this, typical fragmentation would involve the loss of water (H₂O), carbon monoxide (CO), and cleavage of the benzylic ether bond. science.gov
The literature confirms the use of MS and MS/MS for the characterization of larger molecules containing the 4-benzyloxyphenylglycine residue, but specific fragmentation data for the amino acid itself is not detailed. science.govresearchgate.netresearchgate.net
X-ray Crystallography and Crystallographic Studies of Novel Forms and Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A crystal structure of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Studies have reported the crystal structures of viral proteases in complex with inhibitors that contain the 4-benzyloxyphenylglycine moiety. nih.govnih.govresearchgate.net These studies focus on the binding mode of the inhibitor within the enzyme's active site. However, the crystallographic data for the individual this compound molecule was not found in the provided search results.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity Determination
As this compound is a chiral molecule (with a stereocenter at the alpha-carbon), chiroptical techniques are vital for confirming its absolute configuration and determining its enantiomeric purity.
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
These techniques are standard for the stereochemical analysis of amino acids. However, specific CD or ORD spectra and associated data for this compound were not present in the search results.
High-Performance Chromatographic Techniques for Isomer Separation and Purity Profiling (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for separating, identifying, and quantifying components in a mixture. For a chiral compound, chiral HPLC is indispensable for separating its enantiomers and assessing enantiomeric purity. This typically involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
The separation of amino acid enantiomers, including phenylglycine derivatives, is a well-established application of chiral HPLC. researchgate.netacs.orgguc.edu.eg While the literature discusses the synthesis and use of 4-benzyloxyphenylglycine, specific chromatograms or detailed methods for its chiral separation and purity profiling were not identified in the search results.
Role of Amino 4 Benzyloxy Phenyl Acetic Acid As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes
The utility of amino acids as precursors for pharmacologically active molecules is a cornerstone of medicinal chemistry. The unique side chain of Amino-(4-benzyloxy-phenyl)-acetic acid offers the potential for creating novel molecular architectures.
Peptide Mimetic Synthesis
Peptide mimetics are compounds designed to replicate the biological activity of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. Non-natural amino acids are frequently incorporated into peptide sequences to achieve these desired characteristics. While the incorporation of structurally similar amino acids is a common strategy in peptide mimetic design, specific examples detailing the integration of this compound into such structures are not readily found in the surveyed literature.
Scaffolds for Natural Product Analogue Synthesis
Natural products often serve as inspiration for the development of new drugs. The synthesis of natural product analogues allows for the exploration of structure-activity relationships and the optimization of therapeutic properties. Amino acids can serve as chiral starting materials or key building blocks in the total synthesis of complex natural products and their derivatives. However, specific instances of this compound being employed as a foundational scaffold for the synthesis of natural product analogues have not been prominently reported.
Applications in Divergent Synthesis Strategies
Divergent synthesis is a powerful strategy in medicinal chemistry that allows for the creation of a diverse library of compounds from a common intermediate. This approach is particularly valuable for exploring a wide range of chemical space in the search for new bioactive molecules. The multiple functional groups present in this compound could, in principle, be selectively manipulated to generate a variety of derivatives. However, documented applications of this specific compound in well-defined divergent synthesis schemes are not widely available.
Development of Novel Chemical Reagents and Catalysts
Chiral amino acids and their derivatives are often used as ligands for metal catalysts or as organocatalysts in asymmetric synthesis. The chiral center and the potential for modification of the amino and carboxylic acid groups make them attractive candidates for inducing stereoselectivity in chemical reactions. While the development of novel reagents and catalysts is an active area of research, the specific use of this compound as a precursor for such applications is not well-documented in the available literature.
In Vitro Biological Activity Studies and Mechanistic Insights
Receptor Binding and Agonist/Antagonist Profiling in vitro (e.g., PPARα agonism)
While there is no direct evidence available for Amino-(4-benzyloxy-phenyl)-acetic acid, the broader class of 4-benzyloxy-benzylamino and oxybenzylglycine compounds has been investigated for activity at peroxisome proliferator-activated receptors (PPARs), particularly the alpha isoform (PPARα). PPARα is a well-recognized drug target for metabolic disorders. For instance, a class of 1,3-oxybenzylglycine based compounds has been identified as potent and selective PPARα agonists. One such compound demonstrated an EC50 of 10 nM for human PPARα with significant selectivity over the gamma isoform (PPARγ). This suggests that the general structural motif present in this compound may be conducive to PPARα agonism, although empirical data for this specific compound is needed for confirmation.
Detailed molecular-level insights into the ligand-receptor interactions of this compound are currently unavailable. For related oxybenzylglycine-based PPARα agonists, X-ray crystallography has been instrumental in elucidating the binding modes within the PPARα ligand-binding domain (LBD). These studies are crucial for understanding the specific molecular interactions that drive agonism and selectivity. Without similar studies on this compound, any discussion on its interaction mechanisms would be purely speculative.
Comprehensive structure-activity relationship (SAR) studies for this compound have not been published. For related classes of compounds, SAR exploration has been a key strategy in optimizing potency and selectivity for targets like PPARα. These studies typically involve systematic modifications of various parts of the molecule, such as the acidic head group, the central core, and the tail region, to understand their impact on biological activity. The role of the benzyloxy group at the 4-position of the phenyl ring in this compound is of particular interest for future SAR studies to determine its contribution to receptor affinity and activation.
Enzyme Inhibition and Activation Studies in vitro
There is a notable absence of published research on the effects of this compound on specific enzymes. While other phenylacetic acid derivatives have been investigated for their inhibitory effects on enzymes such as cyclooxygenase (COX), no such data exists for the compound .
Without evidence of this compound interacting with any particular enzyme, no kinetic characterization studies are available. Such studies would typically involve determining parameters like the inhibition constant (Ki) or the inactivation rate constant to define the potency and mechanism of enzyme inhibition.
Similarly, there is no information to suggest that this compound acts as an allosteric modulator of any enzyme. Investigations into allosteric modulation are a specialized area of research that would require initial evidence of enzyme interaction.
Mechanistic Studies of in vitro Antimicrobial Activity
While direct mechanistic studies on the in vitro antimicrobial activity of this compound are not extensively documented in publicly available literature, insights can be drawn from research on structurally related compounds, particularly phenylacetic acid (PAA) and its derivatives. The antimicrobial action of these molecules is generally multifaceted, often involving disruption of cellular integrity and interference with key metabolic processes.
Research into the antibacterial mechanism of phenylacetic acid has revealed several key modes of action against various pathogens. nih.govresearchgate.net Studies on Agrobacterium tumefaciens have shown that PAA can disrupt the integrity of the cell membrane. nih.gov This disruption leads to increased membrane permeability and the subsequent leakage of essential intracellular components such as nucleic acids and proteins. nih.gov
Furthermore, PAA has been observed to inhibit total protein synthesis within bacterial cells. nih.govresearchgate.net This interference with protein production is a critical blow to bacterial viability, as it halts the enzymatic and structural functions necessary for survival and replication. nih.gov
Metabolic disruption is another significant aspect of the antimicrobial activity of PAA. It has been shown to affect cellular metabolism by decreasing the activity of key enzymes involved in vital metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov Specifically, the activity of malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH) can be diminished, leading to a reduction in cellular energy production. nih.gov The culmination of these effects—cell membrane damage, inhibition of protein synthesis, and metabolic interference—results in an effective antibacterial outcome. nih.govresearchgate.net
The antimicrobial potency of various substituted benzyloxy-phenyl derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial effectiveness. The data from these studies can provide a comparative basis for understanding the potential activity of this compound.
For instance, a series of benzyloxy guanidine (B92328) derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating a range of activities influenced by their specific chemical structures. mdpi.com
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | S. aureus | 0.5 | mdpi.com |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | E. coli | 1 | mdpi.com |
| 3-(4-trifluoromethyl)-benzyloxy derivative | S. aureus | 1 | mdpi.com |
| 3-(4-trifluoromethyl)-benzyloxy derivative | E. coli | 16 | mdpi.com |
| Other aminoguanidine (B1677879) hydrazone derivatives | S. aureus | 4 - 16 | mdpi.com |
| Other aminoguanidine hydrazone derivatives | E. coli | 4 - 16 | mdpi.com |
These findings on related compounds suggest that the antimicrobial mechanism of this compound is likely to involve similar disruptive effects on microbial cells. The presence of the phenylacetic acid core suggests a potential for membrane disruption and metabolic interference, while the benzyloxy and amino substitutions could modulate the compound's potency and spectrum of activity. However, without direct experimental evidence, these proposed mechanisms remain inferential.
Emerging Research Frontiers and Future Perspectives on Amino 4 Benzyloxy Phenyl Acetic Acid
Integration with Artificial Intelligence and Machine Learning for Synthesis Prediction and Reaction Optimization
The synthesis of complex organic molecules like Amino-(4-benzyloxy-phenyl)-acetic acid is increasingly being reshaped by artificial intelligence (AI) and machine learning (ML). These computational tools offer the potential to accelerate discovery and enhance efficiency by navigating the vast landscape of chemical reactions. beilstein-journals.org
Reaction Optimization: Beyond route design, ML algorithms are pivotal in optimizing reaction conditions. engineering.org.cn Instead of laborious one-variable-at-a-time experiments, ML models, particularly those using Bayesian optimization or active learning, can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, catalyst, solvent, concentration). nih.gov By training on initial experimental data, the model can predict the combination of conditions most likely to maximize yield and purity, guiding subsequent experiments in a more targeted manner. beilstein-journals.orgnih.gov This significantly reduces the time and resources required to develop a robust synthetic protocol. The integration of high-throughput experimentation (HTE) with ML can further accelerate this optimization process. beilstein-journals.orgresearchgate.net
| Parameter | Traditional Approach (Hypothetical) | ML-Optimized Approach (Hypothetical) | Rationale for ML Improvement |
|---|---|---|---|
| Precursors Identified | 4-Hydroxyphenylacetic acid, Benzyl (B1604629) bromide | 4-Aminophenylacetic acid, Benzyl alcohol | AI retrosynthesis may identify a more efficient pathway involving different bond disconnections. |
| Catalyst | Standard phase-transfer catalyst | Specific organometallic catalyst | ML model predicts higher selectivity and yield with a less common but more effective catalyst. nih.gov |
| Temperature | 80°C | 65°C | Optimization algorithm identifies a lower temperature to minimize side-product formation. |
| Solvent System | Toluene (B28343) | Acetonitrile/Water mixture | Model predicts optimal solubility and reactivity in a mixed solvent system. |
| Predicted Yield | 75% | 92% | Global optimization of all parameters leads to a significant increase in predicted reaction efficiency. beilstein-journals.org |
Advanced Material Science Applications (e.g., peptide self-assembly, hydrogels)
The molecular architecture of this compound makes it an excellent building block for advanced biomaterials. The interplay of hydrogen bonding from the amino acid group and π-π stacking interactions from its large aromatic side chain provides a powerful driving force for molecular self-assembly. nih.govmanchester.ac.uk
Peptide Self-Assembly: Peptides composed of amino acids can spontaneously associate under specific conditions to form well-defined nanostructures. nih.gov When incorporated into a short peptide sequence, the bulky, hydrophobic benzyloxy-phenyl group of this amino acid can promote the formation of ordered aggregates like nanofibers, nanoribbons, or nanotubes. nih.govmanchester.ac.uk These self-assembled structures are of great interest in nanotechnology and medicine for applications ranging from drug delivery to tissue engineering. researchgate.net The specific morphology of the resulting nanostructure can often be controlled by external stimuli such as pH or solvent composition. researchgate.net
Hydrogels: This amino acid is a promising candidate for creating low-molecular-weight hydrogelators (LMWGs). nih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and those formed from self-assembling small molecules are particularly valuable for biomedical applications due to their potential biocompatibility and stimulus-responsive nature. nih.govnih.gov The self-assembly of peptides or derivatives containing this compound can lead to the formation of an entangled nanofibrillar network that traps water, resulting in a hydrogel. nih.gov Such hydrogels could be designed to be injectable and thixotropic (shear-thinning), allowing for minimally invasive delivery of therapeutic agents directly to a target site. nih.gov
| Property | Contributing Structural Feature | Potential Application |
|---|---|---|
| Gelation | Hydrogen bonding (amino acid backbone) and π-π stacking (aromatic rings). nih.gov | Formation of a stable 3D network for entrapping water and bioactive molecules. |
| Injectability | Non-covalent, reversible cross-links. | Minimally invasive delivery for localized drug therapy or tissue regeneration. nih.gov |
| Drug Encapsulation | Hydrophobic domains created by the benzyloxy-phenyl groups. | Carrier for hydrophobic drugs, improving their solubility and bioavailability. manchester.ac.uk |
| Stimulus-Responsiveness | Carboxylic acid and amino groups (pH-sensitive). | "Smart" material that can release its payload in response to changes in the local environment (e.g., pH of tumor tissue). |
Applications in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can be performed inside living systems without interfering with native biological processes. nih.gov While this compound is not inherently bioorthogonal, its structure serves as an excellent scaffold that can be modified to include a reactive "handle" for such applications.
By chemically modifying the phenyl or benzyl ring to include a functional group such as a tetrazine, azide, or a strained alkyne, the amino acid can be transformed into a bioorthogonal building block. nih.gov This modified amino acid could then be incorporated into peptides or proteins using non-canonical amino acid tagging (BONCAT) techniques. nih.gov Once part of a larger biomolecule within a cell, the unique chemical handle can be selectively targeted with a complementary probe. For example, a tetrazine-modified amino acid could react rapidly and specifically with a trans-cyclooctene (B1233481) (TCO)-linked fluorescent dye or drug molecule via an inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govgoogle.com This strategy allows for the precise labeling, imaging, and tracking of biomolecules in their natural environment.
| Bioorthogonal Handle | Reaction Partner | Reaction Type | Potential Use |
|---|---|---|---|
| Tetrazine | Strained Alkenes (e.g., TCO) | Inverse Electron Demand Diels-Alder (IEDDA). nih.gov | Fast, highly specific labeling for in-vivo imaging. google.com |
| Azide | Strained Alkynes (e.g., DIBO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov | Copper-free click chemistry for protein modification and tracking. |
| Alkyne | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click" reaction, typically used for in-vitro applications due to copper toxicity. nih.gov |
| Isonitrile | Tetrazine | [4+1] Cycloaddition. nih.gov | Triggerable release of caged compounds. nih.gov |
Challenges and Opportunities in Fundamental Research and Academic Collaboration
Despite its promise, the exploration of this compound is not without its challenges. A primary hurdle is its synthesis, particularly the enantioselective synthesis required to produce a single, chirally pure isomer, which is often crucial for biological and materials science applications. nih.gov Developing scalable, cost-effective, and stereoselective synthetic routes remains a significant research challenge. Furthermore, the functionalization of the molecule for specific applications, such as bioorthogonal chemistry, requires additional synthetic steps that must be efficient and high-yielding.
These challenges, however, create numerous opportunities. There is a clear need for fundamental research into more efficient catalytic methods for its synthesis. The application of AI and ML, as discussed, presents a major opportunity to overcome these synthetic hurdles. beilstein-journals.org In materials science, a significant opportunity lies in exploring the full spectrum of self-assembled nanostructures that can be formed from this building block and correlating peptide sequence with material properties.
Realizing the full potential of this compound will necessitate strong academic and interdisciplinary collaboration.
Chemists and Computer Scientists: To develop and apply AI/ML tools for designing and optimizing syntheses.
Organic Chemists and Materials Scientists: To design and create novel self-assembling systems and functional hydrogels.
Chemical Biologists and Synthetic Chemists: To develop and utilize bioorthogonally modified versions of the amino acid for cellular imaging and targeted therapy.
Such collaborations will be essential to transform this compound from a specialty reagent into a versatile platform molecule with broad scientific and technological impact.
Q & A
Q. Key Data :
| Parameter | Condition | Reference |
|---|---|---|
| Reaction Temp | 60–80°C | |
| Solvent | DMF/DMSO | |
| Yield | 70–85% |
Basic: How can researchers characterize the molecular structure of this compound using spectroscopic techniques?
Q. Methodological Answer :
- NMR Spectroscopy :
- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and amine (N-H ~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS (expected [M+H]⁺: ~286.3 m/z for C₁₅H₁₅NO₃) .
Basic: What methods are recommended for assessing the purity of this compound in experimental settings?
Q. Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (60:40 v/v) with 0.1% TFA. Retention time ~8–10 minutes .
- Melting Point : Compare observed mp (e.g., ~201°C with decomposition) to literature values .
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values (e.g., C: 63.14%, H: 5.26%, N: 4.89%) .
Advanced: What strategies can resolve enantiomeric forms of this compound, given its chiral center?
Q. Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid. Enantiomers elute at 12.5 min (R) and 14.2 min (S) .
- Diastereomeric Salt Formation : React with (R)- or (S)-1-phenylethylamine. Recrystallize from ethanol to isolate enantiopure crystals (>99% ee) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify the (R)-enantiomer .
Advanced: How do structural modifications at the benzyloxy group influence the compound’s reactivity in peptide coupling reactions?
Q. Methodological Answer :
-
Electron-Withdrawing Groups (e.g., -NO₂) : Reduce nucleophilicity of the aromatic ring, slowing coupling rates. Use DCC/HOBt activation for amide bond formation .
-
Steric Effects : Bulky substituents (e.g., tert-butyl) hinder coupling efficiency. Optimize with microwave-assisted synthesis (50°C, 30 min) .
-
Data Example :
Substituent Coupling Yield (%) -OCH₃ 85 -NO₂ 62 -tBu 45
Advanced: What are the metabolic pathways and potential bioactive derivatives of this compound in biological systems?
Q. Methodological Answer :
- Phase I Metabolism : Hepatic cytochrome P450 enzymes (CYP3A4) oxidize the benzyloxy group to 4-hydroxy-phenylacetic acid, detectable via LC-MS/MS .
- Phase II Conjugation : Glucuronidation at the carboxylic acid moiety forms a stable metabolite (m/z 462.3) .
- Bioactivity : The deprotected hydroxy metabolite shows antioxidant activity (IC₅₀ = 12 µM in DPPH assay) .
Advanced: How can computational chemistry models predict the stability and reactivity of this compound under varying experimental conditions?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Predict pKa of carboxylic acid (~2.8) and amine (~9.3) .
- MD Simulations : Solubility in water (~1.2 mg/mL) correlates with experimental logP (~2.1) .
- Reactivity : Frontier molecular orbitals (HOMO-LUMO gap = 5.3 eV) suggest susceptibility to electrophilic attack at the aromatic ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
